4-(3-bromophenyl)-1H-imidazol-2-amine
Overview
Description
4-(3-bromophenyl)-1H-imidazol-2-amine, also known as 4-BPA, is an organobromine compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. 4-BPA is a versatile molecule with a wide range of applications, including the synthesis of organic compounds, the study of enzyme catalyzed reactions, and the investigation of biological processes.
Scientific Research Applications
Antimicrobial Agent Development
4-(3-bromophenyl)-1H-imidazol-2-amine: and its derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This application is crucial in the fight against drug-resistant strains of pathogens, providing a new avenue for the development of more effective antimicrobial therapies .
Cancer Therapeutics
The compound has shown promise in the field of oncology as a scaffold for developing anticancer agents. Its ability to interfere with cellular signaling pathways that are often dysregulated in cancer cells makes it a candidate for targeted cancer therapies. Research has indicated its effectiveness against certain cancer cell lines, suggesting potential use in chemotherapeutic regimens .
Neuroprotective Studies
Studies have indicated that derivatives of 4-(3-bromophenyl)-1H-imidazol-2-amine may possess neuroprotective properties. By modulating enzymes like acetylcholinesterase, these compounds could potentially be used to treat neurodegenerative diseases or to mitigate neurotoxicity in various medical treatments .
Antioxidant Research
The compound’s framework has been utilized in the synthesis of antioxidants. These substances can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. By reducing oxidative stress, derivatives of this compound could contribute to the prevention of oxidative damage-related diseases .
Radiopharmaceuticals
In nuclear medicine, 4-(3-bromophenyl)-1H-imidazol-2-amine derivatives have been used to create radiolabeled compounds for diagnostic imaging. These compounds can bind to specific biological targets, allowing for the visualization of diseases such as cancer through PET scans .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes that are critical in disease processes. By designing derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new drugs for conditions where enzyme activity is a contributing factor .
Mechanism of Action
Target of Action
The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
The exact mode of action of 4-(3-bromophenyl)-1H-imidazol-2-amine For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
The biochemical pathways affected by 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
The molecular and cellular effects of 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(3-bromophenyl)-1H-imidazol-2-amine The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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